REACTION_CXSMILES
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[CH3:1][CH:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH2:3]1.[C:10](OC(=O)C)(=[O:12])[CH3:11].OS(O)(=O)=O>>[C:10]([N:7]1[CH:2]([CH3:1])[CH2:3][C:4](=[O:9])[NH:5][C:6]1=[O:8])(=[O:12])[CH3:11]
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Name
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|
Quantity
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65 g
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Type
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reactant
|
Smiles
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CC1CC(NC(N1)=O)=O
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Name
|
|
Quantity
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8 mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The product recrystallized from isopropanol
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Name
|
|
Type
|
|
Smiles
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C(C)(=O)N1C(=O)NC(=O)CC1C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |